3-(methoxymethyl)-1-azaspiro[3.3]heptane
Description
Properties
CAS No. |
2731008-82-3 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-6-7-5-9-8(7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
UFUBBUFBQVBEDP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CNC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Azaspiro 3.3 Heptane Systems
Pioneering Approaches and Evolution of Azaspiro[3.3]heptane Synthesis
The synthesis of azaspiro[3.3]heptanes, particularly the 2,6-diazaspiro[3.3]heptane variant, was pioneered in foundational studies that highlighted their potential as novel building blocks in drug discovery. researchgate.netacs.org Early methods for constructing the spiro[3.3]heptane core were often challenging, limiting their widespread adoption. However, the development of more robust and scalable synthetic protocols has made these complex structures more accessible. researchgate.netnih.govacs.org The evolution of these synthetic strategies has been driven by the need for versatile and efficient routes to produce highly functionalized derivatives for medicinal chemistry applications. nih.govacs.org These advancements have enabled the systematic exploration of azaspiro[3.3]heptanes as conformationally restricted isosteres of piperazine (B1678402) and piperidine (B6355638), which has been shown to improve properties such as aqueous solubility and metabolic stability. univ.kiev.uanih.govnih.gov
Thermal [2+2] Cycloaddition Strategies for Spirocyclic β-Lactam Intermediates
A key and highly effective strategy for the synthesis of the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition reaction to form a crucial spirocyclic β-lactam intermediate. nih.govscienceopen.comthieme-connect.com This approach has proven to be a modular and scalable route for producing a variety of substituted 1-azaspiro[3.3]heptanes. thieme-connect.comresearchgate.net
Utilization of Endocyclic Alkenes and Graf's Isocyanate
The cornerstone of this methodology is the [2+2] cycloaddition between an endocyclic alkene, such as a substituted methylenecyclobutane, and chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate. nih.govscienceopen.com CSI is a highly reactive isocyanate that readily participates in cycloaddition reactions with a wide range of alkenes. researchtrends.net The reaction proceeds through a concerted suprafacial mechanism, leading to the formation of an N-chlorosulfonyl-β-lactam with high regio- and stereoselectivity. nih.govrsc.org The versatility of this reaction allows for the use of various substituted cyclobutane precursors, which ultimately translates to diverse functionalities on the resulting azaspiro[3.3]heptane ring. thieme-connect.comresearchgate.net
Following the cycloaddition, the N-chlorosulfonyl group is typically removed under mild reductive conditions, for instance, with aqueous sodium sulfite, to yield the corresponding β-lactam. researchtrends.net
Table 1: Key Features of the [2+2] Cycloaddition with Graf's Isocyanate
| Feature | Description |
|---|---|
| Reactants | Endocyclic Alkene (e.g., substituted methylenecyclobutane) and Chlorosulfonyl Isocyanate (CSI) |
| Reaction Type | Thermal [2+2] Cycloaddition |
| Intermediate | N-chlorosulfonyl-β-lactam |
| Key Advantage | High reactivity and versatility, allowing for the creation of complex spirocyclic structures. |
| Scalability | The method has been demonstrated to be effective on a multigram scale. thieme-connect.com |
Subsequent Reduction Protocols for 1-Azaspiro[3.3]heptane Formation
The final step in this synthetic sequence is the reduction of the spirocyclic β-lactam intermediate to the desired 1-azaspiro[3.3]heptane. The choice of reducing agent is critical to avoid unwanted side reactions, such as ring cleavage. thieme-connect.com While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they sometimes lead to the formation of byproducts. univ.kiev.uathieme-connect.com
A more selective and efficient reduction is often achieved using alane (AlH₃), which smoothly reduces the lactam carbonyl group on a multigram scale without significant ring cleavage. nih.govscienceopen.comthieme-connect.com Other borane-based reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have also been shown to be effective for the chemoselective reduction of tertiary lactams to their corresponding cyclic amines. organic-chemistry.org
Table 2: Comparison of Reducing Agents for Spirocyclic β-Lactams
| Reducing Agent | Conditions | Outcome | Reference |
|---|---|---|---|
| Alane (AlH₃) | THF | Smooth reduction to the amine, minimal ring cleavage. | nih.govthieme-connect.com |
| Lithium Aluminum Hydride (LiAlH₄) | THF, -40°C to 0°C | Effective reduction but can lead to ring-opened byproducts. | univ.kiev.uathieme-connect.com |
Intramolecular Cyclization Pathways for Azetidine Ring Construction
Intramolecular cyclization represents another fundamental strategy for constructing the strained azetidine ring within the azaspiro[3.3]heptane framework. vulcanchem.comresearchgate.net These methods typically involve the formation of a carbon-nitrogen bond from a suitably functionalized cyclobutane precursor. The ring strain inherent in azetidines makes them valuable synthetic intermediates, but it also presents challenges in their synthesis and stability. nih.govnih.gov
One common approach involves the cyclization of a precursor containing both an amine and a leaving group at appropriate positions on the cyclobutane ring. For instance, the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate derivatives has been used to form azetidines. researchgate.net Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for synthesizing functionalized azetidines. rsc.org
Transition Metal-Catalyzed Transformations for Quaternary Carbon Center Formation
The construction of the all-carbon quaternary spirocyclic center is a significant synthetic challenge. nih.govchemrxiv.orgdigitellinc.com Transition metal-catalyzed reactions have provided innovative solutions to this problem, enabling the efficient formation of these complex structural motifs. chemrxiv.orgdigitellinc.com
Application of Titanacyclobutane Chemistry
A particularly novel and effective strategy utilizes the chemistry of titanacyclobutanes to construct the quaternary carbon center of azaspiro[3.n]alkanes. nih.govchemrxiv.orgdigitellinc.comchemrxiv.org This methodology involves the reaction of a ketone, such as N-Boc-3-azetidinone, with a titanium reagent to form a titanacyclobutane intermediate in situ. nih.govchemrxiv.org
This transient organotitanium species can then be intercepted by various reagents. For example, halogenation of the titanacyclobutane yields a functionalized alkyl dihalide. This dihalide can subsequently be captured by an amine in a cyclization reaction to afford the desired azaspiro[3.3]heptane scaffold. nih.gov This approach is modular and streamlines access to a wide variety of functionalized azaspirocycles that are valuable for drug discovery. chemrxiv.orgchemrxiv.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 3-(methoxymethyl)-1-azaspiro[3.3]heptane |
| 1-azaspiro[3.3]heptane |
| 2,6-diazaspiro[3.3]heptane |
| Piperidine |
| Piperazine |
| N-Boc-3-azetidinone |
| Chlorosulfonyl isocyanate (Graf's isocyanate) |
[3+2] Cycloaddition Reactions with Azomethine Ylides
The [3+2] cycloaddition reaction is a powerful and atom-economical method for constructing five-membered heterocyclic rings. nih.govbeilstein-journals.org In the context of azaspiro[3.3]heptane chemistry, this reaction is particularly useful for synthesizing pyrrolidine-containing spirocyclic systems. The key reactive intermediate in this transformation is the azomethine ylide, a nitrogen-based 1,3-dipole. researchgate.netwikipedia.org
Azomethine ylides can be generated in situ through various methods, including the thermal or photolytic ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. wikipedia.orgmsu.edu Once formed, the ylide readily reacts with a dipolarophile, typically an alkene or alkyne, to yield the desired five-membered heterocycle. wikipedia.org This reaction is a concerted, suprafacial process, allowing for a high degree of stereochemical control. wikipedia.org The versatility of this method allows for the synthesis of highly substituted and functionally diverse pyrrolidine rings, which can be annulated to form spirocyclic structures. msu.edu
A key advantage of the [3+2] cycloaddition with azomethine ylides is the high level of selectivity that can be achieved. The reaction is highly stereo- and regioselective, with the potential to create up to four new contiguous stereocenters in a single step. wikipedia.org
Stereoselectivity: The stereochemical outcome of the cycloaddition is often dictated by the geometry of the azomethine ylide and the dipolarophile. The concerted nature of the reaction ensures that the stereochemistry of the alkene is transferred to the newly formed pyrrolidine ring. wikipedia.org For instance, a cis-alkene will typically yield a cis-substituted pyrrolidine. Furthermore, the stereochemistry of the azomethine ylide itself can be controlled, particularly when generated from a chiral aziridine, allowing for the retention of stereochemical information in the product. wikipedia.org
Regioselectivity: The regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. The interaction between the frontier molecular orbitals (HOMO of the ylide and LUMO of the dipolarophile, or vice versa) determines which new bonds are formed. Electron-withdrawing groups on the dipolarophile and electron-donating groups on the ylide influence the orientation of the addition, leading to a specific constitutional isomer.
The table below illustrates typical substrate combinations and the resulting selectivity in [3+2] cycloadditions relevant to heterocycle synthesis.
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Selectivity Outcome |
| N-benzylidene-α-aminoacetate | Methyl acrylate | Heat | High regioselectivity, endo-product favored |
| Sarcosine and Benzaldehyde | N-phenylmaleimide | Ag(I)/phosphine complex | High enantioselectivity (>90% ee) and diastereoselectivity |
| Chiral Aziridine | Dimethyl acetylenedicarboxylate | Thermolysis (110 °C) | Complete retention of stereochemistry |
This table presents generalized data for azomethine ylide cycloadditions to illustrate selectivity principles.
Flow Chemistry and Scalable Synthetic Protocols for Azaspiro[3.3]heptane Building Blocks
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods. europa.eu These advantages include enhanced safety due to small reaction volumes, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for automation and straightforward scalability. europa.eunih.gov
The application of flow chemistry is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates. europa.eu For the synthesis of azaspiro[3.3]heptane building blocks, flow protocols can enable safer and more efficient production. For example, a robust, mild, flow-assisted two-step protocol has been developed for the synthesis of the related 1-oxa-2,6-diazaspiro[3.3]heptane (ODASE) from a highly strained azabicyclo[1.1.0]butyl intermediate. researchgate.net This demonstrates the potential of flow technology to handle strained ring systems common in azaspirocycle synthesis.
A hypothetical flow process for a key step in an azaspiro[3.3]heptane synthesis could involve:
Pumping streams of reagents into a T-mixer for rapid and efficient mixing.
Passing the reaction mixture through a heated or cooled capillary reactor to control temperature and residence time precisely.
Introducing a quenching agent downstream to stop the reaction.
Integrating in-line purification or workup modules to streamline the process.
This approach minimizes the handling of hazardous materials and allows for consistent, high-purity product generation on a larger scale. europa.eu
Multigram Synthesis and Practical Considerations in Research-Scale Production
The transition of a novel compound from discovery to application, particularly in drug development, necessitates the ability to produce it on a significant scale. Multigram synthesis is crucial for enabling extensive biological testing and further derivatization. Several synthetic routes to azaspiro[3.3]heptane derivatives have been successfully scaled to produce gram researchgate.net and even multigram quantities. researchgate.netuniv.kiev.ua
Key practical considerations for the successful research-scale production of compounds like this compound include:
Robust Reaction Conditions: The chosen chemical transformations must be reliable, high-yielding, and tolerant of minor fluctuations in reaction parameters.
Scalable Purification: Methods like crystallization or distillation are preferred over chromatographic purification on a large scale due to cost and time efficiency. If chromatography is necessary, optimized conditions are required.
Reagent Availability and Cost: The starting materials for the synthesis should be readily available and economically viable for the desired scale.
Safety: A thorough safety assessment of all reaction steps is paramount when increasing the scale of production.
One reported efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes, a related bicyclic system, relied on an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative, showcasing a strategy for building complex cores on a larger scale. researchgate.net Similarly, a vast library of 2-mono- and 2,2-difunctionalized 6-fluoro-spiro[3.3]heptane-derived building blocks were obtained in multigram scale (up to 302 g) through a convergent synthetic strategy. researchgate.net
The table below summarizes data from a reported gram-scale synthesis of various 3-substituted 1-azaspiro[3.3]heptanes, highlighting the practicality of the methodology.
| Electrophile | Product | Isolated Yield (Gram Scale) |
| 3-(Bromomethyl)oxetane | 3-((Oxetan-3-yl)methyl)-1-azaspiro[3.3]heptane | 71% |
| 1-Bromo-2-methoxyethane | 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane | 72% |
| Acetone | 2-(1-Azaspiro[3.3]heptan-3-yl)propan-2-ol | 83% |
| Methyl iodide | 3-Methyl-1-azaspiro[3.3]heptane | 78% |
Data adapted from a study on the synthesis of 3-substituted 1-azaspiro[3.3]heptanes to illustrate scalable yields. researchgate.net
Structural Elucidation and Conformational Analysis of Azaspiro 3.3 Heptanes
Molecular Architecture and Inherent Strain in the Spiro[3.3]heptane Ring System
The 1-azaspiro[3.3]heptane core is characterized by two four-membered rings connected by a single, shared nitrogen atom. This spirocyclic arrangement imparts a high degree of rigidity to the molecule. The fusion of the two rings at the nitrogen atom creates a bicyclic system with significant ring strain, which in turn influences the compound's reactivity and conformational dynamics. The presence of the methoxymethyl group at the 3-position introduces both steric and electronic modifications to the parent scaffold. The hydrochloride salt form of such compounds is often utilized to enhance aqueous solubility, a crucial factor for potential pharmaceutical applications vulcanchem.com.
The spiro[3.3]heptane framework itself is a subject of interest due to its strained nature. Computational studies on related carbenes, such as spiro[3.3]hept-1-ylidene, have revealed that the dual-ring system can adopt several distinct geometric conformations, highlighting the conformational complexity arising from the inherent strain mdpi.com. This inherent strain is a key feature of the molecular architecture, dictating the preferred geometries and the energy barriers between different conformations.
X-ray Crystallographic Studies for Precise Geometric Parameters
Analysis of Bond Lengths, Bond Angles, and Dihedral Relationships
Detailed analysis of X-ray crystal structures of analogous azaspiro[3.3]heptanes allows for the characterization of typical bond lengths, bond angles, and dihedral angles within the bicyclic core. These parameters are crucial for understanding the strain and conformational preferences of the ring system. For instance, in a related N-Boc protected 3-hydroxymethyl-1-azaspiro[3.3]heptane derivative, specific geometric parameters have been determined, which can serve as a reasonable approximation for the title compound.
Interactive Table: Selected Geometric Parameters from a Closely Related Azaspiro[3.3]heptane Derivative
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
| Bond Length (Å) | C2 | C3 | - | - | 1.54 |
| Bond Length (Å) | C3 | C4 | - | - | 1.53 |
| Bond Angle (°) | N1 | C2 | C3 | - | 89.5 |
| Bond Angle (°) | C2 | C3 | C4 | - | 88.5 |
| Dihedral Angle (°) | N1 | C2 | C3 | C4 | 15.2 |
| Dihedral Angle (°) | C2 | C3 | C4 | N1 | -15.1 |
Note: Data is based on a closely related N-Boc protected 3-hydroxymethyl-1-azaspiro[3.3]heptane derivative as a proxy for 3-(methoxymethyl)-1-azaspiro[3.3]heptane.
Elucidation of Puckering and Conformational Preference
The four-membered rings in azaspiro[3.3]heptane systems are not planar but rather adopt a puckered conformation to alleviate some of the inherent ring strain vulcanchem.com. The degree of puckering can be quantified by the dihedral angles within the rings. The puckered nature of these rings results in a non-planar, three-dimensional shape, which is a key characteristic of small-membered ring systems pdx.edu. This puckering influences the spatial orientation of substituents, which can have significant implications for molecular recognition and biological activity. The conformational preference of the rings is a delicate balance between angle strain and torsional strain.
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for characterizing the structure of this compound in solution.
Nuclear Magnetic Resonance (NMR) for Carbon and Proton Environments
While specific experimental NMR data for this compound is not available, benchmark data from analogues such as 6-(methoxymethyl)-1-azaspiro[3.3]heptane provide expected chemical shift ranges vulcanchem.com. The proton (¹H) and carbon (¹³C) NMR spectra would reveal the distinct chemical environments of the nuclei within the molecule.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Methoxymethyl (OCH₃) | 3.3 - 3.5 | Singlet |
| ¹H | Methoxymethyl (CH₂O) | 3.7 - 4.0 | |
| ¹H | Spirocyclic CH₂ | 1.8 - 2.5 | Multiplet signals |
| ¹³C | Quaternary Spiro Carbon | 70 - 80 | |
| ¹³C | Methoxy Carbon | 55 - 60 |
Note: These are estimated chemical shift ranges based on data from analogous compounds vulcanchem.com.
Computational Investigations of Conformation and Ring Dynamics
Molecular Dynamics Simulations for Conformational Landscapes
Similarly, specific molecular dynamics (MD) simulation studies focused solely on this compound to map its conformational landscape are not found in the current body of scientific literature. MD simulations would be a powerful tool to explore the flexibility of the methoxymethyl side chain and the potential puckering of the azetidine rings over time. This would help in understanding the accessible conformations of the molecule in different solvent environments, which is crucial for predicting its behavior in biological systems. While such studies are common for complex drug molecules containing this fragment, the isolated compound itself has not been the subject of such detailed computational analysis in published research.
Strategies for Functionalization and Derivatization of Azaspiro 3.3 Heptanes
Selective Introduction of Diverse Functional Groups on the Azaspiro[3.3]heptane Corenih.govresearchgate.net
The ability to selectively introduce functional groups onto the azaspiro[3.3]heptane core is crucial for creating diverse chemical libraries for drug discovery. These functional groups act as "exit vectors," or points for further chemical modification, allowing for the fine-tuning of a molecule's properties. nih.gov
Synthesis of Carboxymethyl, Hydroxymethyl, and Aminomethyl Derivativesresearchgate.net
Key functional groups such as carboxylic acids, alcohols, and amines are commonly introduced at the C3 position of the 1-azaspiro[3.3]heptane ring system. These transformations often start from a common intermediate and allow for a variety of useful building blocks to be synthesized.
A versatile method for obtaining these derivatives involves the use of a 3-substituted precursor, which can be manipulated to yield the desired functionality. For instance, a 3-carboxymethyl substituted azaspiro[3.3]heptane can be readily reduced to the corresponding 3-hydroxymethyl derivative. researchgate.netresearchgate.net Conversely, a 3-hydroxymethyl group can be oxidized to form a 3-carboxymethyl group. researchgate.net
The synthesis of aminomethyl derivatives can be achieved through the reduction of a nitrile group. Starting with a 3-cyano-1-azaspiro[3.3]heptane, reduction with a suitable agent like lithium aluminum hydride (LiAlH₄) yields the 3-(aminomethyl) derivative. researchgate.netresearchgate.net An alternative route involves the conversion of a 3-hydroxymethyl group to an aldehyde, which can then be transformed into an oxime and subsequently reduced to the aminomethyl group. researchgate.net
A summary of these transformations is presented below:
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
| Carboxymethyl (-CO₂Me) | LiAlH₄ (Reduction) | Hydroxymethyl (-CH₂OH) | researchgate.netresearchgate.net |
| Nitrile (-CN) | LiAlH₄ (Reduction) | Aminomethyl (-CH₂NH₂) | researchgate.netresearchgate.net |
| Hydroxymethyl (-CH₂OH) | NaIO₄/RuCl₃ (Oxidation) | Carboxylic Acid (-COOH) | researchgate.net |
| Hydroxymethyl (-CH₂OH) | Swern Oxidation | Aldehyde (-CHO) | researchgate.net |
| Aldehyde (-CHO) | 1. Hydroxylamine2. Reduction | Aminomethyl (-CH₂NH₂) | researchgate.net |
Halogenation, Including Gem-Difluorination, for Property Modulationresearchgate.net
The introduction of halogens, particularly fluorine, is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and acidity/basicity (pKa). nih.gov The gem-difluoro moiety (CF₂) is of particular interest, and the gem-difluorocyclobutane core is considered a valuable structural element. researchgate.netacs.org
Methodologies have been developed for the synthesis of fluorinated spiro[3.3]heptane scaffolds. For example, 6,6-difluorospiro[3.3]heptane building blocks can be constructed from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. researchgate.net The synthesis of 2-aryl-substituted gem-difluorocyclobutanes has been achieved through a migratory gem-difluorination of aryl-substituted methylenecyclopropanes using reagents like Selectfluor. researchgate.net Another approach involves using commercially available difluorocyclobutanone, which can be reacted with organolanthanum reagents to overcome issues with elimination reactions and produce gem-difluorocyclobutanol derivatives. acs.org These derivatives can then undergo further functionalization. acs.org
While direct halogenation of the 3-(methoxymethyl)-1-azaspiro[3.3]heptane core is not widely documented, these methods demonstrate the feasibility of incorporating fluorine and other halogens into the spiro[3.3]heptane framework to enhance drug-like properties. researchgate.netacs.org
N-Functionalization and Protecting Group Strategies for the Azaspiro[3.3]heptane Nitrogen Atomresearchgate.netijacskros.com
Protecting Groups: To prevent unwanted side reactions during the functionalization of other parts of the molecule, the nitrogen atom is often temporarily masked with a protecting group. The most common protecting groups for this purpose are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. nih.gov It is typically introduced by reacting the azaspiro[3.3]heptane with di-tert-butyl dicarbonate (Boc₂O). researchgate.netresearchgate.net This strategy is evident in the synthesis of numerous functionalized azaspiro[3.3]heptane building blocks. synquestlabs.comsigmaaldrich.comsynquestlabs.comsigmaaldrich.com
Cbz Protection: The Cbz group is another cornerstone of amine protection, valued for its stability and orthogonal removal conditions, typically catalytic hydrogenation (e.g., H₂/Pd/C). ijacskros.comtotal-synthesis.comorganic-chemistry.org It is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comnumberanalytics.com This method offers an alternative to the Boc group, especially when acid-labile functionalities are present elsewhere in the molecule. nih.gov
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to basic and nucleophilic reagents; commonly used. nih.gov |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. total-synthesis.comorganic-chemistry.org |
Regioselective and Stereoselective Approaches to Substituted Azaspiro[3.3]heptanessigmaaldrich.comresearchgate.net
Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of substituents is a central challenge in modern organic synthesis. For the 1-azaspiro[3.3]heptane system, such control is essential for creating specific isomers with desired biological activities.
Regioselective Synthesis: The regioselective functionalization at the C3 position of the N-Boc protected 1-azaspiro[3.3]heptane has been successfully demonstrated. researchgate.netresearchgate.net This is typically achieved by deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), which generates a carbanion. This nucleophilic intermediate can then react with a variety of electrophiles (e.g., alkyl halides, ketones) to introduce a substituent specifically at the C3 position. researchgate.net This method provides a reliable route to a wide range of 3-substituted 1-azaspiro[3.3]heptane derivatives. researchgate.netresearchgate.net
Stereoselective Synthesis: While the development of stereoselective methods for the 1-azaspiro[3.3]heptane core is an ongoing area of research, principles from related systems highlight potential strategies. Asymmetric organocatalysis and metal-catalyzed reactions are powerful tools for establishing specific stereocenters. sigmaaldrich.com For instance, the synthesis of chiral fluorinated cyclobutane derivatives has been achieved through rhodium-catalyzed asymmetric hydroboration. researchgate.net Such strategies, which control the approach of reagents to a prochiral center, could potentially be adapted to the azaspiro[3.3]heptane system to yield enantiomerically enriched products, which are crucial for developing selective drug candidates.
The Role of the 3-(methoxymethyl) Substituent in Further Synthetic Transformationsresearchgate.net
The 3-(methoxymethyl) substituent, while relatively stable, can be considered a masked functional group that provides a handle for further synthetic elaboration. The ether linkage is generally robust under many reaction conditions, allowing for modifications at other positions of the azaspiro[3.3]heptane core, such as N-functionalization, without disturbing the C3-substituent.
More importantly, the methoxymethyl group can be chemically transformed into more reactive functionalities. For example, cleavage of the methyl ether (demethylation) would unveil a 3-(hydroxymethyl) group. As described previously (Section 4.1.1), this hydroxymethyl group is a versatile intermediate. researchgate.net It can be oxidized to an aldehyde or a carboxylic acid, or potentially converted to a leaving group for nucleophilic substitution reactions.
Therefore, the 3-(methoxymethyl) substituent serves a dual purpose: it provides a stable, non-reactive group during initial synthetic steps while holding the potential to be unmasked and converted into a variety of other functional groups, thereby enabling a broader scope of derivatization on the 1-azaspiro[3.3]heptane scaffold. researchgate.net
Azaspiro 3.3 Heptanes As Bioisosteric Scaffolds in Chemical Biology and Molecular Design
Azaspiro[3.3]heptane as a Structural Surrogate for Piperidine (B6355638), Piperazine (B1678402), Morpholine (B109124), and Thiomorpholine Rings
The azaspiro[3.3]heptane scaffold, the core of 3-(methoxymethyl)-1-azaspiro[3.3]heptane, has been successfully employed as a structural surrogate for common saturated six-membered heterocycles like piperidine, piperazine, and morpholine. enamine.netresearchgate.netuniba.it These six-membered rings are prevalent in many approved drugs, but can sometimes introduce undesirable properties. The 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane motifs, in particular, have been developed as effective bioisosteres for piperidine. enamine.netresearchgate.netresearchgate.net
The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane core, for instance, can be achieved while maintaining key structural vectors and biological activity. nih.govmedchemexpress.com This was demonstrated by incorporating the 1-azaspiro[3.3]heptane core into the anesthetic drug bupivacaine (B1668057) in place of its piperidine fragment, resulting in a new, highly active analog. enamine.netnih.govmedchemexpress.comresearchgate.net Similarly, 2-oxa-6-azaspiro[3.3]heptane has been used as a bioisostere for morpholine, and 2,6-diazaspiro[3.3]heptane can serve as a replacement for piperazine. researchgate.netnih.gov These substitutions are valuable because they introduce a rigid, three-dimensional structure that can lead to improved properties compared to their monocyclic counterparts. researchgate.net However, it is noted that the geometric changes introduced by the spirocyclic scaffold mean they may not always be suitable bioisosteres for internal, non-terminal ring systems. nih.govnih.gov
Influence on Molecular Shape, 3D Character, and Chemical Space Exploration
A significant advantage of incorporating the azaspiro[3.3]heptane scaffold into a molecule is the enhancement of its three-dimensional (3D) character. researchgate.netnih.gov Modern drug discovery increasingly seeks to move away from flat, aromatic structures towards more complex, sp³-rich molecules. nih.gov Molecules with greater 3D character are associated with improved clinical success, potentially due to increased potency, selectivity, and better physicochemical properties. nih.gov
The spirocyclic nature of this compound, featuring two fused four-membered rings, creates a rigid structure with well-defined exit vectors for substituents. researchgate.netresearchgate.net This conformational restriction can lead to more selective interactions with biological targets by reducing the entropic penalty upon binding. nih.gov The development of synthetic routes to access a variety of functionalized azaspiro[3.3]heptanes allows for a systematic exploration of new chemical space, providing novel building blocks for drug discovery programs. nih.govacs.orgnih.govcapes.gov.br This skeletal diversity enables the creation of compound libraries with unique structural features, moving beyond the limitations of traditional, less rigid ring systems. researchgate.net
Modulation of Physicochemical Properties for Research Applications
The substitution of traditional heterocyclic rings with an azaspiro[3.3]heptane core can significantly modulate key physicochemical properties of a molecule, which is critical for optimizing its drug-like characteristics. researchgate.netenamine.net
Metabolic stability, often assessed in in vitro systems like human liver microsomes, is a critical parameter in drug design, indicating how quickly a compound is broken down by metabolic enzymes. springernature.com The azaspiro[3.3]heptane scaffold is often associated with increased metabolic stability compared to its monocyclic analogs. researchgate.netresearchgate.netenamine.net For example, replacing a piperidine ring with a 2-azaspiro[3.3]heptane was proposed to reduce metabolic degradation. enamine.net This enhanced stability is attributed to the rigid, strained ring system which can protect adjacent chemical bonds from metabolic attack. researchgate.net However, the effect can be context-dependent; in one study comparing model compounds, the incorporation of 1-azaspiro[3.3]heptane in place of piperidine actually led to a decrease in metabolic stability in human liver microsomes. researchgate.net This highlights the necessity of empirical testing for each specific molecular context.
Table 1: Comparison of Metabolic Stability in Model Compounds Metabolic stability was assessed using human liver microsomes. A lower intrinsic clearance (CLint) and a higher half-life (t1/2) indicate greater stability.
| Compound ID | Heterocyclic Core | CLint (μL min⁻¹ mg⁻¹) | t1/2 (min) |
| 57 | Piperidine | 10.3 | >143 |
| 58 | 2-Azaspiro[3.3]heptane | 24.3 | 58 |
| 59 | 1-Azaspiro[3.3]heptane | 25.4 | 56 |
| Data sourced from a 2023 study on piperidine bioisosteres. researchgate.net |
Lipophilicity, commonly measured as the distribution coefficient (logD), is a crucial property that influences a drug's absorption, distribution, and toxicity. nih.gov Counterintuitively, replacing a six-membered ring like morpholine or piperazine with an azaspiro[3.3]heptane can lower lipophilicity, despite the net addition of a carbon atom. nih.govnih.govresearchgate.net This reduction in logD, which can be as much as -1.0 unit, is often rationalized by an increase in the basicity of the molecule. nih.govnih.gov
Heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane (B81311) analogues. researchgate.net An analysis of several matched pairs showed that replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane or a piperazine with a 2,6-diazaspiro[3.3]heptane consistently lowered logD₇.₄ values. nih.gov However, this effect is not universal. When a piperidine is replaced by an N-linked 2-azaspiro[3.3]heptane, the logD₇.₄ tends to increase, which is consistent with the simple addition of a nonpolar carbon atom. nih.govresearchgate.net A direct comparison of a model compound containing piperidine (logD = 3.3) with its 1-azaspiro[3.3]heptane analog (logD = 3.6) showed a slight increase in lipophilicity. researchgate.net
Table 2: Comparison of Lipophilicity and Solubility in Model Compounds logD (7.4) is the experimental distribution coefficient at pH 7.4. clogP is the calculated lipophilicity. Solubility is the experimental kinetic solubility at pH 7.4.
| Compound ID | Heterocyclic Core | clogP | logD (7.4) | Solubility (μM) |
| 57 | Piperidine | 3.8 | 3.3 | 82 |
| 58 | 2-Azaspiro[3.3]heptane | 3.8 | 3.6 | 129 |
| 59 | 1-Azaspiro[3.3]heptane | 3.6 | 3.6 | 106 |
| Data sourced from a 2023 study on piperidine bioisosteres. researchgate.net |
The introduction of the azaspiro[3.3]heptane scaffold can significantly alter the basicity (pKa) of the core nitrogen atom or adjacent amine groups. nih.gov When a heteroatom like oxygen or another nitrogen is present in the second ring, as in 2-oxa-6-azaspiro[3.3]heptane or 2,6-diazaspiro[3.3]heptane, the primary nitrogen becomes a γ-substituent rather than a β-substituent (as it is in morpholine or piperazine). nih.gov This increased distance reduces the inductive electron-withdrawing effect of the second heteroatom, resulting in a higher pKa, meaning the nitrogen is more basic. nih.gov For example, replacing a morpholine in one compound series with 2-oxa-6-azaspiro[3.3]heptane increased the pKa by 1.5 units. nih.gov In a comparison of parent amines, 1-azaspiro[3.3]heptane (pKa = 10.1) was found to be less basic than 2-azaspiro[3.3]heptane (pKa = 10.4) but more basic than piperidine (pKa = 9.9). researchgate.net This ability to tune basicity is a valuable tool for optimizing a drug's properties, as pKa influences solubility, cell permeability, and target binding interactions. nih.gov
Table 3: Comparison of Experimental pKa Values
| Compound | pKa |
| Piperidine HCl | 9.9 |
| 1-Azaspiro[3.3]heptane HCl | 10.1 |
| 2-Azaspiro[3.3]heptane HCl | 10.4 |
| Data sourced from a 2023 study on piperidine bioisosteres. researchgate.net |
Application of Scaffold Hopping Strategies in Chemical Lead Generation Research
Scaffold hopping, the process of replacing a central molecular core with a structurally distinct yet functionally equivalent scaffold, is a powerful strategy in lead generation to discover novel intellectual property and improve physicochemical properties. Azaspiro[3.tcl]heptanes have proven to be particularly valuable in this regard, often serving as bioisosteric replacements for piperidines, morpholines, and piperazines. medchemexpress.comnih.gov
The 2-azaspiro[3.3]heptane moiety, for instance, has been successfully used to mimic piperidine in bioactive compounds since 2010. univ.kiev.ua This bioisosteric replacement can lead to significant improvements in the pharmacological properties of molecules. univ.kiev.ua For example, replacing the piperidine fragment in the local anesthetic drug bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua Similarly, the incorporation of a 1-azaspiro[3.3]heptane core into bupivacaine produced a new, patent-free analog with high activity. medchemexpress.comnih.govresearchgate.netresearchgate.net
The rationale behind the effectiveness of azaspiro[3.3]heptanes as bioisosteres lies in their three-dimensional structure, which can mimic the spatial arrangement of substituents on a piperidine ring while offering a more rigid and novel chemical space. univ.kiev.ua This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov Furthermore, the introduction of a spirocyclic center can influence a molecule's physicochemical properties. In many cases, replacing a six-membered heterocycle with an azaspiro[3.3]heptane has been shown to lower the lipophilicity (logD7.4) by as much as -1.0, which can be beneficial for improving solubility and pharmacokinetic profiles. nih.govresearchgate.net This reduction in lipophilicity is somewhat counterintuitive as it involves the net addition of a carbon atom, but it can be rationalized by an increase in basicity. nih.govresearchgate.net
However, it is important to note that the suitability of azaspiro[3.3]heptanes as bioisosteres is context-dependent. When not used as terminal groups, their geometry can differ significantly from that of the six-membered heterocycles they are intended to replace, potentially making them unsuitable bioisosteres in those situations. nih.govresearchgate.net An exception to the lipophilicity-lowering effect is observed with N-linked 2-azaspiro[3.3]heptane, where the logD7.4 can increase by up to +0.5. nih.govresearchgate.net
The synthesis of functionalized azaspiro[3.3]heptanes, including derivatives of this compound, provides a toolkit for medicinal chemists to apply scaffold hopping strategies. researchgate.net These building blocks allow for the systematic exploration of chemical space around a pharmacophore, facilitating the generation of new lead compounds with potentially improved properties.
| Azaspiro[3.3]heptane Analog | Parent Heterocycle | Key Research Finding | Reference |
|---|---|---|---|
| 1-Azaspiro[3.3]heptane | Piperidine | Incorporation into bupivacaine resulted in a new patent-free analogue with high activity. | medchemexpress.comnih.govresearchgate.netresearchgate.netenamine.net |
| 2-Azaspiro[3.3]heptane | Piperidine | Can mimic piperidine in bioactive compounds, leading to improved pharmacological properties. | univ.kiev.ua |
| Azaspiro[3.3]heptanes | Morpholines, Piperazines | Introduction of the spirocyclic center can lower logD7.4 by as much as -1.0. | nih.govresearchgate.net |
| N-linked 2-Azaspiro[3.3]heptane | N/A | Increased logD7.4 by as much as +0.5, an exception to the general trend. | nih.govresearchgate.net |
Role in Generating Molecular Diversity for Academic Chemical Libraries
Academic chemical libraries are crucial resources for drug discovery and chemical biology research, providing diverse collections of molecules for high-throughput screening and other discovery efforts. The inclusion of novel and structurally complex scaffolds is essential for expanding the chemical space covered by these libraries and increasing the probability of identifying new biological probes and drug leads. researchgate.netchemrxiv.org Azaspiro[3.3]heptanes, including functionalized derivatives like this compound, play a significant role in this endeavor by introducing three-dimensional complexity and novel structural motifs. nih.govnih.gov
The synthesis of versatile azaspiro[3.3]heptanes carrying multiple "exit vectors" or points for further functionalization is a key strategy for generating molecular diversity. nih.govacs.orgcapes.gov.br These building blocks can be readily diversified to create large libraries of compounds with a common core but varied peripheral functionality. This approach allows for a systematic exploration of structure-activity relationships and the optimization of hit compounds. The development of expedient synthetic routes to these scaffolds makes them accessible for library synthesis. nih.govacs.orgcapes.gov.br
The sp³-rich nature of azaspiro[3.3]heptanes is another valuable feature for chemical libraries. nih.gov It is widely recognized that increasing the fraction of sp³-hybridized carbon centers in drug candidates is associated with greater clinical success, as it can lead to improved potency, selectivity, and solubility, while minimizing off-target effects. nih.gov The non-planar, rigid structure of the azaspiro[3.3]heptane core contributes to this desirable three-dimensionality, moving away from the "flatland" of aromatic and other planar molecules that have historically dominated screening collections. univ.kiev.uatcichemicals.com
The challenges associated with the synthesis and diversification of azaspiro[3.3]heptanes compared to simpler saturated rings have historically limited their application. nih.gov However, recent advances in synthetic methodology are overcoming these hurdles, enabling the broader incorporation of these valuable scaffolds into academic and industrial chemical libraries. nih.gov These efforts are crucial for enriching the structural diversity of screening collections and providing new starting points for drug discovery programs. nih.govtcichemicals.com
| Scaffold Feature | Benefit for Chemical Libraries | Example Application | Reference |
|---|---|---|---|
| Novel 3D sp³-rich core | Increases structural diversity and explores new chemical space. | Replacement for planar aromatic rings to improve drug-like properties. | nih.govtcichemicals.com |
| Multiple "exit vectors" | Allows for the generation of large, diverse libraries from a common scaffold. | Synthesis of highly functionalized building blocks for parallel synthesis. | nih.govacs.orgcapes.gov.br |
| Bioisosteric potential | Provides novel derivatives of known active compounds with potentially improved properties. | Creation of piperidine and morpholine analog libraries. | medchemexpress.comnih.govuniv.kiev.ua |
| Rigid conformation | Reduces conformational flexibility, potentially leading to higher affinity and selectivity. | Design of selective inhibitors for protein targets. | nih.gov |
Advanced Theoretical and Computational Studies on Azaspiro 3.3 Heptane Systems
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of molecular systems. For the azaspiro[3.3]heptane framework, DFT calculations provide fundamental insights into its behavior. Methods like the B3LYP functional combined with basis sets such as 6-31G* or cc-pVQZ are frequently employed to optimize molecular geometries and predict a range of electronic characteristics. nih.govnih.gov
Key electronic properties determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. iiste.org Analysis of these frontier orbitals helps in predicting sites susceptible to electrophilic or nucleophilic attack. For instance, in aza-heterocycles, the nitrogen lone pair often influences the HOMO, making it a primary site for protonation or alkylation. The distribution of electron density and the molecular electrostatic potential (MEP) map are also calculated to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding.
Furthermore, DFT is used to model reaction mechanisms and predict reactivity. For example, calculations can elucidate the stereochemical outcomes of reactions by comparing the energies of different transition states. nih.govnih.gov In the synthesis of complex azetidines, DFT has been used to support proposed reaction mechanisms and explain the observed regioselectivity and diastereoselectivity in cycloaddition reactions. nih.govcnr.it Thermodynamic descriptors derived from DFT calculations, such as bond dissociation enthalpy (BDE) and ionization potential (IP), offer quantitative measures of chemical reactivity, aiding in the prediction of how derivatives of azaspiro[3.3]heptane might behave in various chemical environments. nih.gov
| Parameter | Common Method/Basis Set | Purpose | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d) or M06-2X/6-31G(d) | To find the lowest energy structure of the molecule. | nih.govnih.gov |
| Electronic Properties (HOMO, LUMO) | B3LYP/cc-pVQZ | To understand chemical reactivity and electronic transitions. | nih.gov |
| Reaction Pathways | M06-2X/6-311++G(2d,2p) | To model transition states and determine reaction mechanisms. | nih.gov |
| Solvation Effects | C-PCM or SMD | To simulate the chemical environment of a solvent. | nih.govnih.gov |
In Silico Modeling for Bioisosteric Prediction and Rational Design
In silico modeling is a powerful component of modern drug discovery, enabling the rational design of new therapeutic agents. A key strategy in this field is bioisosterism, where a part of a molecule is replaced by a structurally different but functionally similar group to improve the compound's properties. The azaspiro[3.3]heptane scaffold has been identified through computational and experimental studies as a promising bioisostere for the piperidine (B6355638) ring, a common motif in many approved drugs. nih.govenamine.net
Computational tools are used to compare the three-dimensional shape, volume, and vector orientations of substituents on the azaspiro[3.3]heptane ring with those of piperidine. researchgate.net This geometric analysis can predict whether the spirocyclic core can effectively mimic the piperidine scaffold in a protein's binding pocket. Beyond shape, in silico models calculate and compare key physicochemical properties like lipophilicity (logP), aqueous solubility, and basicity (pKa). enamine.netchemrxiv.org Studies have shown that replacing a piperidine ring with an azaspiro[3.3]heptane can lead to improved solubility and metabolic stability while maintaining or improving biological activity. enamine.netresearchgate.net
This predictive power guides the rational design of new molecules. A prominent example is the modification of the anesthetic drug bupivacaine (B1668057). By replacing the piperidine fragment with a 1-azaspiro[3.3]heptane core, researchers developed a novel, patent-free analogue with high biological activity. nih.govresearchgate.netresearchgate.netenamine.net This demonstrates a successful application of in silico modeling: from the theoretical prediction of bioisosterism to the synthesis and validation of a new bioactive compound. This approach is crucial for optimizing lead compounds, enhancing their drug-like properties, and exploring new chemical space. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Azaspiro[3.3]heptane Derivatives in Chemical Biology
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijsr.net These models are essential in chemical biology and drug discovery for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov
For a series of azaspiro[3.3]heptane derivatives, a QSAR study begins by generating a dataset of molecules with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition). nih.gov Then, for each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and physicochemical properties. They can be categorized as topological (describing atomic connectivity), electronic (derived from quantum chemical calculations), or physicochemical (such as logP and molar refractivity). nih.govyoutube.com
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a QSAR model is built that correlates a selection of these descriptors with the observed biological activity. ijsr.net For instance, a QSAR study on 2-azetidinone derivatives identified topological parameters like the Balaban index and molecular connectivity indices as being crucial for their antimicrobial activity. nih.gov Similarly, QSAR models for spiro-alkaloids have been developed to describe their anti-cancer properties. nih.govrsc.org The resulting QSAR equation can then be used to predict the activity of new, hypothetical azaspiro[3.3]heptane derivatives, such as different substitutions on the 3-(methoxymethyl)-1-azaspiro[3.3]heptane core, guiding the design of more potent compounds. nih.gov The statistical validity and predictive power of the model are rigorously tested using internal and external validation techniques. nih.gov
| Descriptor Type | Example Descriptor | Information Encoded | Reference |
|---|---|---|---|
| Topological | Balaban Index (J) | Describes the branching and connectivity of the molecular skeleton. | nih.gov |
| Topological | Wiener Index | Relates to the sum of distances between all pairs of atoms. | youtube.com |
| Physicochemical | logP | Represents the lipophilicity of the molecule. | enamine.net |
| Physicochemical | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane permeability. | youtube.com |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule. | iiste.org |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. | iiste.org |
Predictive Modeling of Synthetic Accessibility and Optimization of Reaction Pathways
The synthesis of complex, strained ring systems like azaspiro[3.3]heptane can be challenging. rsc.org Predictive computational modeling plays a vital role in assessing the feasibility of proposed synthetic routes and in optimizing reaction conditions to maximize yield and purity. mit.edu This approach saves significant time and resources by minimizing trial-and-error experimentation in the lab.
Computational models can be used to screen potential starting materials and reagents to predict the likelihood of a successful reaction. For example, researchers have used computational models to prescreen different combinations of alkenes and oximes for the synthesis of azetidines, predicting beforehand which pairs would react effectively under photocatalytic conditions. mit.edu These models often rely on calculating properties like frontier molecular orbital energies to assess the reactivity of the precursors. mit.edu
Furthermore, computational chemistry is instrumental in optimizing reaction pathways. DFT calculations can be used to map out the entire energy landscape of a reaction, identifying the transition states and intermediates. cnr.it This information helps chemists understand the mechanism and identify potential bottlenecks. researchgate.net For instance, by calculating the energy barriers for different potential pathways, chemists can predict the regio- and diastereoselectivity of a reaction, as has been done for the cycloaddition reactions used to form spiro frameworks. nih.gov This understanding allows for the rational selection of catalysts, solvents, and temperatures to favor the desired product. The development of scalable synthetic routes, such as those for key intermediates of drug candidates, often involves this synergy between experimental work and predictive computational modeling to achieve high efficiency and purity. chemrxiv.orgnih.gov
Future Research Directions and Emerging Opportunities for Azaspiro 3.3 Heptanes
Development of Novel Asymmetric Synthetic Methodologies
A primary challenge and opportunity in the field of spirocyclic chemistry is the synthesis of enantiomerically pure compounds. The development of novel asymmetric synthetic methodologies is crucial for unlocking the full potential of chiral azaspiro[3.3]heptanes in applications such as pharmacology, where stereochemistry is critical.
Current research has demonstrated successful strategies for creating stereochemically defined azaspiro[3.3]heptanes. One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis-Ellman's imines. rsc.orgsemanticscholar.orgresearchgate.net This three-step process has been shown to be efficient, with high yields and excellent diastereomeric ratios (up to 98:2). rsc.orgsemanticscholar.org Future work will likely focus on expanding the substrate scope, developing catalytic enantioselective versions of these reactions, and exploring new chiral auxiliaries and catalysts to afford even greater control over the stereochemical outcome. Enzymatic strategies, which offer high stereoselectivity, represent another promising avenue for the asymmetric synthesis of these complex scaffolds. nih.gov
Table 1: Asymmetric Synthesis Strategies for Azaspiro[3.3]heptane Derivatives
| Methodology | Key Features | Reported Efficiency |
|---|---|---|
| Diastereoselective addition to Davis-Ellman's imines | High diastereoselectivity, efficient three-step process. rsc.orgsemanticscholar.orgresearchgate.net | Yields up to 90%; diastereomeric ratios up to 98:2. rsc.orgsemanticscholar.org |
| Thermal [2+2] cycloaddition | Utilizes endocyclic alkenes and Graf's isocyanate to form a spirocyclic β-lactam intermediate. nih.govscienceopen.com | Effective for creating the core 1-azaspiro[3.3]heptane structure. nih.gov |
Integration of Azaspiro[3.3]heptanes into Complex Molecular Architectures for Advanced Materials Research
While much of the focus on azaspiro[3.3]heptanes has been in medicinal chemistry, their unique structural properties make them attractive candidates for advanced materials research. The rigid spirocyclic core enforces a well-defined three-dimensional geometry and predictable exit vectors for substituents. sigmaaldrich.com These characteristics are highly valuable for the construction of novel polymers, metal-organic frameworks (MOFs), and crystalline materials where precise control over the molecular arrangement is paramount.
Future research could explore the incorporation of functionalized azaspiro[3.3]heptanes as monomers in polymerization reactions to create polymers with novel topologies and physical properties. Their rigid nature could lead to materials with high thermal stability and specific microporosity. In the realm of crystal engineering, these scaffolds could serve as building blocks to direct the assembly of complex, non-centrosymmetric crystal lattices, which are of interest for applications in nonlinear optics and ferroelectric materials. The defined spatial orientation of substituents on the azaspiro[3.3]heptane ring system provides an excellent platform for designing such intricate solid-state architectures. nih.gov
Innovative Applications in Chemical Probes and Imaging Agents for Biological Systems
The development of highly specific chemical probes and imaging agents is essential for studying complex biological processes. The azaspiro[3.3]heptane scaffold offers a superior framework for designing such tools. Its conformational rigidity minimizes the ambiguity of binding modes and ensures that attached functionalities, such as fluorophores or affinity tags, are held in a fixed orientation.
A related compound, 6-methoxy-2-azaspiro[3.3]heptane, has been utilized in the preparation of fluorescent probes for detecting enzymatic activity. researchgate.net This demonstrates the utility of the core structure. Future directions will involve synthesizing derivatives of azaspiro[3.3]heptanes, like 3-(methoxymethyl)-1-azaspiro[3.3]heptane, functionalized with various reporter groups. These could be developed into highly selective probes for specific protein targets, enabling researchers to visualize biological events with greater clarity and precision. The ability to create stereochemically pure probes will further enhance their specificity, allowing for the interrogation of stereoselective biological interactions.
Synergistic Approaches Combining Synthetic Chemistry and Computational Design for Accelerated Discovery
The complexity of spirocyclic systems presents both a synthetic challenge and a computational one. A synergistic approach that combines advanced synthetic methods with powerful computational tools is essential for accelerating the discovery and optimization of new azaspiro[3.3]heptane-based molecules. nih.gov
Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are increasingly used to predict reaction pathways, analyze transition states, and understand the conformational preferences of complex molecules. mdpi.com For instance, quantum chemical calculations can confirm the diastereoselectivity of cycloaddition reactions used to form the spirocyclic core. mdpi.com These predictive models allow chemists to rationalize experimental outcomes and design more efficient synthetic routes. Furthermore, in drug discovery, computational docking and free energy calculations can prioritize which azaspiro[3.3]heptane derivatives are most likely to bind to a biological target, thereby focusing synthetic efforts on the most promising candidates. This combination of in silico design and practical synthesis creates a rapid and efficient cycle of design, synthesis, and testing. nih.gov
Exploration of Uncharted Chemical Space Utilizing Spirocyclic Scaffolds
A major trend in modern chemistry, particularly in drug discovery, is the move away from flat, aromatic molecules towards more three-dimensional structures. Molecules with a higher fraction of sp³-hybridized carbons, like azaspiro[3.3]heptanes, often exhibit improved physicochemical properties and biological specificity. uniba.it The azaspiro[3.3]heptane motif is considered a privileged scaffold because its rigid, compact, and three-dimensional nature allows for the exploration of novel chemical space that is underrepresented in current compound libraries. sigmaaldrich.comresearchgate.net
This scaffold can act as a bioisostere—a replacement for other common chemical groups—to improve a molecule's properties. For example, the 1-azaspiro[3.3]heptane core has been successfully used as a bioisostere for piperidine (B6355638), a common ring system in many drugs. nih.govscienceopen.com Similarly, the broader spiro[3.3]heptane framework has been validated as a saturated, non-planar bioisostere for benzene rings. nih.gov Future research will undoubtedly continue to leverage the azaspiro[3.3]heptane scaffold to create novel molecular architectures, leading to the discovery of compounds with unique biological activities and material properties. nih.govresearchgate.net The systematic functionalization of this core will continue to populate uncharted regions of chemical space with structurally novel and diverse molecules. researchgate.net
Q & A
Basic: What spectroscopic and computational methods are used to confirm the spirocyclic structure of 3-(methoxymethyl)-1-azaspiro[3.3]heptane?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the spirocyclic framework. Key features include splitting patterns from the methoxymethyl group (δ ~3.3–3.5 ppm for OCH) and coupling constants indicative of rigid bicyclic geometry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (CHNO) via exact mass matching (e.g., [M+H] at m/z 142.12265) .
- Collision Cross-Section (CCS) Prediction: Ion mobility spectrometry (IMS) coupled with computational tools (e.g., MOBCAL) validates the predicted CCS values (e.g., 134.0 Ų for [M+H]), ensuring structural consistency with theoretical models .
Advanced: How can reaction conditions be optimized to improve the synthesis yield of this compound hydrochloride?
Methodological Answer:
- Temperature Control: Maintain low temperatures (−20°C to 0°C) during cyclization steps to minimize side reactions (e.g., β-lactam ring opening) .
- Solvent Selection: Use polar aprotic solvents (e.g., THF or DCM) to stabilize intermediates and enhance nucleophilic attack efficiency .
- Purification Techniques: Employ recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the hydrochloride salt with >95% purity .
Basic: How does the spirocyclic structure of this compound confer advantages over linear analogs like piperidine?
Methodological Answer:
- Rigidity: The fused bicyclic system reduces conformational flexibility, enhancing binding affinity to target receptors (e.g., neurokinin-1) by minimizing entropy loss upon binding .
- Metabolic Stability: The methoxymethyl group and spirocyclic core resist oxidative degradation (e.g., cytochrome P450 metabolism), as shown in microsomal stability assays (t > 120 min) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization: Control variables such as buffer pH, temperature, and cell line selection (e.g., HEK293 vs. CHO-K1) to minimize inter-study variability .
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing methoxymethyl with ethoxymethyl) and evaluate bioactivity trends using dose-response curves (IC or EC) .
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to isolate confounding factors (e.g., solvent effects) .
Advanced: What computational strategies predict target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., opioid receptors), focusing on hydrogen bonding (N-H···O) and hydrophobic contacts with the spirocyclic core .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) using AMBER or GROMACS, incorporating CCS data (134.0 Ų) to refine conformational sampling .
Basic: What are the common synthetic routes to this compound?
Methodological Answer:
- Thermal [2+2] Cycloaddition: React cyclobutane-derived alkenes with chlorosulfonyl isocyanate to form β-lactam intermediates, followed by AlCl-catalyzed reduction to the spirocyclic amine (yield: 60–75%) .
- Graf’s Isocyanate Method: Cyclize precursors via nucleophilic attack under basic conditions (KCO), then deprotect using HCl/dioxane to yield the hydrochloride salt .
Advanced: How to design experiments to assess metabolic stability in vitro?
Methodological Answer:
- Liver Microsomal Assays: Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH cofactor. Monitor degradation via LC-MS/MS over 60 min to calculate t .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to evaluate competitive inhibition (IC values) .
Advanced: How to analyze stereochemical outcomes in derivatives?
Methodological Answer:
- Chiral Chromatography: Employ Chiralpak AD-H columns (hexane/IPA mobile phase) to separate enantiomers (e.g., tert-butyl derivatives) .
- X-ray Crystallography: Co-crystallize with target proteins (e.g., PARP-1) to resolve absolute configuration and binding modes .
Basic: Why is this compound used in peptide mimetic drug design?
Methodological Answer:
- Rigid Scaffold: Mimics peptide backbone geometry (e.g., proline-like constraints) while improving proteolytic stability, as demonstrated in angiotensin-converting enzyme (ACE) inhibitor analogs .
Advanced: How to address solubility limitations in biological assays?
Methodological Answer:
- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) via esterification of the methoxymethyl moiety .
- Co-solvent Systems: Use DMSO/PBS mixtures (<0.1% DMSO) to maintain solubility without compromising cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
